3-[(3-Methoxypropyl)amino]propanohydrazide
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications
Antioxidant and Anticancer Activity
3-[(3-Methoxypropyl)amino]propanohydrazide derivatives demonstrate significant antioxidant and anticancer activities. A study showed that certain derivatives have antioxidant activity higher than ascorbic acid and exhibit cytotoxicity against specific cancer cell lines, like human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 (Tumosienė et al., 2020).
Catalytic Amination
This compound plays a role in catalytic amination processes. Research on the amination of 1-methoxy-2-propanol by ammonia demonstrated its utility in producing 2-amino-1-methoxypropane with high selectivity, indicating its potential in chemical synthesis (Bassili & Baiker, 1990).
Synthesis of Heterocyclic Compounds
3-[(3-Methoxypropyl)amino]propanohydrazide derivatives are utilized in the synthesis of various heterocyclic compounds. These include pyrazolones, pyrimidines, and benzothiopyranones, showcasing the compound's versatility in organic synthesis (Shi, Wang, & Schlosser, 1996).
Complexation with Metals
Studies have explored its complexation behavior with metals like copper. This aspect is particularly relevant in boiler water treatment, where such complexation can play a significant role (Kumbhar et al., 1990).
Dye Synthesis
It's also involved in the synthesis of azo dyes. The compound's derivatives have been used to create isomeric pairs of heterocyclic azo dyes, which can be significant in the textile and pigment industries (Wang et al., 2018).
Schiff Base Formation
The compound is instrumental in forming Schiff bases, which have applications ranging from catalysis to corrosion inhibition. These bases, formed from 3-[(3-Methoxypropyl)amino]propanohydrazide derivatives, show notable efficiency in protecting mild steel from corrosion in acidic solutions (Gupta et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
properties
IUPAC Name |
3-(3-methoxypropylamino)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2/c1-12-6-2-4-9-5-3-7(11)10-8/h9H,2-6,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZCMULVAQARB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxypropyl)amino]propanohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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